(3-Chloro-5-fluorophenyl)hydrazine
Overview
Description
(3-Chloro-5-fluorophenyl)hydrazine is an aromatic compound characterized by the presence of both chlorine and fluorine atoms on a phenyl ring, along with a hydrazine functional group
Mechanism of Action
Target of Action
Hydrazine derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for (3-Chloro-5-fluorophenyl)hydrazine.
Mode of Action
It’s known that hydrazine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the target molecules .
Biochemical Pathways
Given the potential for this compound to participate in suzuki–miyaura cross-coupling , it could be involved in various biochemical pathways that involve the formation or modification of carbon-carbon bonds.
Result of Action
The potential for this compound to participate in suzuki–miyaura cross-coupling suggests that it could induce significant structural and functional changes in its target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-fluorophenyl)hydrazine typically involves the reaction of 3-chloro-5-fluoroaniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-5-fluorophenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-5-fluorophenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
- (3-Chloro-4-fluorophenyl)hydrazine
- (3-Chloro-2-fluorophenyl)hydrazine
- (4-Chloro-5-fluorophenyl)hydrazine
Comparison: (3-Chloro-5-fluorophenyl)hydrazine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.
Biological Activity
(3-Chloro-5-fluorophenyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications. This article delves into the compound's biological activity, including its mechanisms, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro and a fluoro substituent on a phenyl ring, along with a hydrazine functional group. Its molecular formula is with a molecular weight of 197.03 g/mol. The presence of these substituents contributes to its reactivity and biological activity, making it an important compound in synthetic organic chemistry and medicinal applications .
Target Interactions
Hydrazine derivatives, including this compound, are known to interact with various biological targets. They exhibit high affinity for multiple receptors, which facilitates their role in enzyme inhibition and protein interactions. The compound is particularly noted for its ability to participate in Suzuki–Miyaura cross-coupling reactions, leading to the formation of complex organic molecules .
Biochemical Pathways
The biochemical pathways involving this compound include:
- Oxidation : Formation of azo compounds.
- Reduction : Generation of amines.
- Substitution : Various substituted phenylhydrazines depending on the nucleophile used .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this hydrazine have demonstrated significant inhibitory effects on cancer cell lines. A notable study reported that a derivative exhibited an IC50 value comparable to standard chemotherapeutic agents against various human cancer cell lines .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound derivative | MDA-MB-231 (breast cancer) | 14.0 |
This compound derivative | HEP3BPN11 (liver cancer) | 22.4 |
Anti-inflammatory and Antiangiogenic Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies suggest that it can significantly reduce inflammation markers in animal models. Additionally, certain derivatives have shown potent antiangiogenic activity by inhibiting proangiogenic cytokines such as TNFα and VEGF, which are crucial in tumor progression .
Enzyme Inhibition
This compound has been utilized in studies focusing on enzyme inhibition. It has been shown to inhibit enzymes involved in various metabolic pathways, leading to potential therapeutic applications in diseases like diabetes and obesity .
Case Studies
- Rickettsial Infection Study : A study demonstrated that treatment with a related hydrazine derivative at a dose of 10 mg/kg significantly protected mice against rickettsial infections, resulting in improved survival rates and milder disease manifestations .
- Cancer Treatment Research : In a pharmacological study, derivatives of this compound were evaluated for their cytotoxic effects on multiple human cancer cell lines. The results indicated that specific substitutions on the phenyl ring enhanced their anticancer activity .
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSFQZXJAPOUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295622 | |
Record name | (3-Chloro-5-fluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801295622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260890-58-1 | |
Record name | (3-Chloro-5-fluorophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260890-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-5-fluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801295622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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